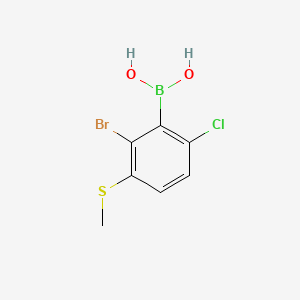
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is an organic compound with the molecular formula C20H25NO It is characterized by its complex structure, which includes a dimethylamino group, a styryl group, and a cyclohexenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to form the styryl intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with proteins and nucleic acids, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure.
Styryl Compounds: Includes other compounds with the styryl group.
Uniqueness
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is unique due to its combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C20H25NO |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C20H25NO/c1-20(2)14-17(13-18(15-20)11-12-22)6-5-16-7-9-19(10-8-16)21(3)4/h5-13H,14-15H2,1-4H3/b6-5+,18-11- |
Clave InChI |
YKVAAQQFFKJVOQ-CJCPEHGCSA-N |
SMILES isomérico |
CC1(CC(=C/C(=C/C=O)/C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CC1(CC(=CC(=CC=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
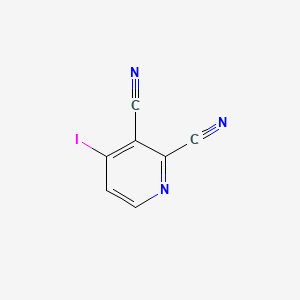
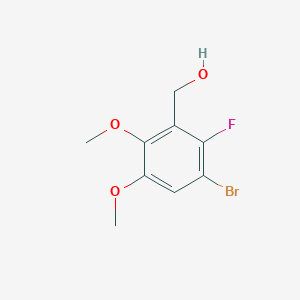
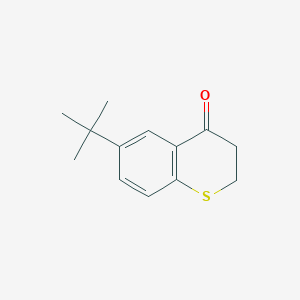
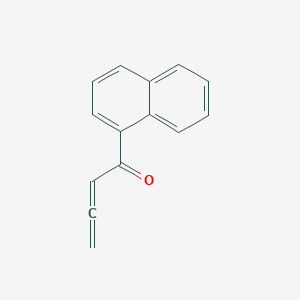

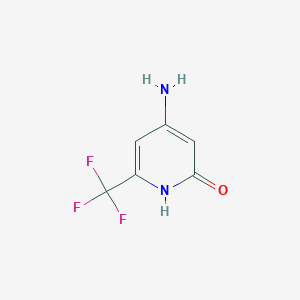

![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)
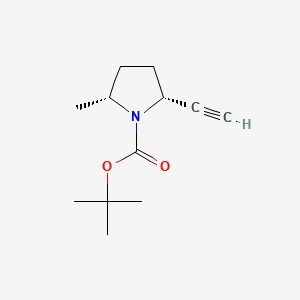

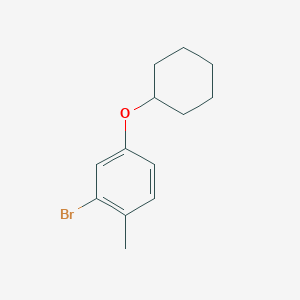
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
